molecular formula C9H10ClN3 B1433876 1-Phenyl-1H-pyrazol-4-amine hydrochloride CAS No. 127107-31-7

1-Phenyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1433876
CAS No.: 127107-31-7
M. Wt: 195.65 g/mol
InChI Key: XYSULMDYPPCFQG-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazol-4-amine hydrochloride (C₉H₁₀ClN₃, molecular weight: 195.65 g/mol) is a pyrazole-derived compound featuring a phenyl group at the 1-position and an amine group at the 4-position of the pyrazole ring. Its hydrochloride salt enhances stability and solubility for pharmaceutical applications. Key identifiers include ChemSpider ID 108024, MDL number MFCD00626299, and synonyms such as 4-amino-1-phenylpyrazole . The compound’s structure enables hydrogen bonding via the amine group, influencing its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-5-pyrazolone, which is then converted to 1-Phenyl-1H-pyrazol-4-amine through a series of steps including cyclization and amination . The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 1-Phenyl-1H-pyrazol-4-amine hydrochloride exhibits various biological activities, making it a compound of interest for drug development. Notable activities include:

  • Anti-inflammatory : Compounds containing the pyrazole structure can modulate inflammatory pathways, potentially reducing inflammation.
  • Antioxidant : Exhibits antioxidant properties, which help mitigate oxidative stress linked to several diseases .
  • Antibacterial and Antifungal : Demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
  • Anticancer Potential : Preliminary studies have shown that derivatives of pyrazole can inhibit cancer cell growth across various tumor types .

Applications in Medicinal Chemistry

The compound serves as a scaffold for the development of novel therapeutic agents. Its applications include:

  • Drug Development : As a starting material for synthesizing new anti-inflammatory or analgesic drugs due to its amine group.
  • Coordination Chemistry : The nitrogen atoms in the pyrazole ring can act as ligands, forming complexes with metal ions, which may lead to new catalysts or materials with specific properties.

Case Studies and Research Findings

Several studies have explored the potential of this compound in various therapeutic contexts:

Study ReferenceFocus AreaFindings
Antimicrobial ActivityShowed significant antibacterial effects against Staphylococcus aureus and E. coli.
Antioxidant PropertiesExhibited strong radical scavenging activity in multiple assays, indicating potential for oxidative stress-related diseases.
Anticancer ActivityDemonstrated inhibition of tumor cell lines in preliminary tests, suggesting further exploration for cancer therapies.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions . The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Identifiers/Notes
1-Phenyl-1H-pyrazol-4-amine hydrochloride C₉H₁₀ClN₃ Phenyl at 1-position; amine at 4-position 195.65 MDL: MFCD00626299; ChemSpider ID 108024
1-(4-Chlorobenzyl)-1H-pyrazol-4-amine HCl C₁₀H₁₁Cl₂N₃ 4-Chlorobenzyl at 1-position 244.12 MDL: MFCD03419349; increased lipophilicity due to Cl substitution
5-(Difluoromethyl)-1-phenyl-1H-pyrazol-4-amine HCl C₁₀H₁₀ClF₂N₃ Difluoromethyl at 5-position; phenyl at 1-position 253.66 Predicted CCS (Ų): 143.3 [M+H]+; enhanced hydrogen bonding potential
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine HCl C₁₂H₁₆ClN₃O₂ 3,4-Dimethoxybenzyl at 1-position 277.73 Increased polarity due to methoxy groups; CAS: 1803600-64-7
1-(4-Fluorophenyl)-cyclopenta[C]pyrazol-3-amine HCl C₁₂H₁₃ClFN₃ Cyclopenta ring fused to pyrazole; 4-fluorophenyl 253.70 CAS: 1909320-30-4; steric bulk may affect binding affinity

Functional Group Impact on Properties

  • The difluoromethyl group in 5-(difluoromethyl)-1-phenyl-1H-pyrazol-4-amine HCl introduces electronegative substituents, altering electronic properties and metabolic stability .
  • Solubility :
    • The 3,4-dimethoxybenzyl analog (C₁₂H₁₆ClN₃O₂) shows increased polarity, improving aqueous solubility compared to the phenyl variant .
  • Hydrogen Bonding :
    • The difluoromethyl group enables unique hydrogen bonding patterns, as evidenced by predicted collision cross-section (CCS) data (143.3 Ų for [M+H]+), which may influence crystallographic packing or receptor interactions .

Biological Activity

1-Phenyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds, followed by hydrolysis and crystallization. The process can yield high purity and significant quantities of the compound, making it suitable for further biological testing.

Biological Activities

  • Antimicrobial Activity
    Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound were evaluated for their activity against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Properties
    The compound exhibits significant anti-inflammatory effects, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines. A study indicated that it acts as an inhibitor of prostaglandin synthesis, thereby reducing inflammation in various models .
  • Anticancer Potential
    There is emerging evidence supporting the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Molecular docking studies revealed that the compound binds effectively to enzymes involved in inflammatory pathways, such as prostaglandin reductase (PTGR2), exhibiting strong non-covalent interactions .
  • Cell Signaling Pathways : The compound influences key signaling pathways related to inflammation and apoptosis, enhancing its therapeutic potential .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialE. coli, S. aureusInhibition of growth
Anti-inflammatoryIn vitro modelsReduced cytokine production
AnticancerVarious cancer cell linesInduction of apoptosis

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives (which include 1-Phenyl-1H-pyrazol-4-amine), compounds showed varying degrees of activity against E. coli and S. aureus. The most effective derivatives had minimum inhibitory concentrations (MICs) ranging from 31.25 to 125 μg/mL, indicating significant antimicrobial potential .

Properties

IUPAC Name

1-phenylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-8-6-11-12(7-8)9-4-2-1-3-5-9;/h1-7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSULMDYPPCFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-Phenyl-1H-pyrazol-4-amine hydrochloride
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-Phenyl-1H-pyrazol-4-amine hydrochloride
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-Phenyl-1H-pyrazol-4-amine hydrochloride
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-Phenyl-1H-pyrazol-4-amine hydrochloride
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-Phenyl-1H-pyrazol-4-amine hydrochloride
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
Tert-butyl (3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)propyl)carbamate
1-Phenyl-1H-pyrazol-4-amine hydrochloride

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